Remdesivir R-P isomer Remdesivir R-P isomer
Brand Name: Vulcanchem
CAS No.:
VCID: VC12099843
InChI: InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42+/m0/s1
SMILES:
Molecular Formula: C27H35N6O8P
Molecular Weight: 602.6 g/mol

Remdesivir R-P isomer

CAS No.:

Cat. No.: VC12099843

Molecular Formula: C27H35N6O8P

Molecular Weight: 602.6 g/mol

* For research use only. Not for human or veterinary use.

Remdesivir R-P isomer -

Specification

Molecular Formula C27H35N6O8P
Molecular Weight 602.6 g/mol
IUPAC Name 2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Standard InChI InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42+/m0/s1
Standard InChI Key RWWYLEGWBNMMLJ-QUGBOHHLSA-N
Isomeric SMILES CCC(CC)COC(=O)[C@H](C)N[P@@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
Canonical SMILES CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4

Introduction

Chemical Identity and Structural Properties of Remdesivir R-P Isomer

Remdesivir R-P isomer (CAS 1911578-75-0) is a phosphoramidate prodrug characterized by its (R)-configured phosphorus center, which dictates its stereoselective interactions with metabolic enzymes. Structurally, it comprises a 1′-cyano-substituted adenosine analog linked to a phenoxyphosphoryl-L-alaninate moiety via a 2-ethylbutyl ester (Table 1) .

Table 1: Physicochemical Properties of Remdesivir R-P Isomer

PropertyValue
Molecular FormulaC27H35N6O8P
Molecular Weight602.58 g/mol
AppearanceOff-white solid
SolubilityMethanol
Storage Conditions2–8°C
IUPAC Name2-ethylbutyl((R)-(((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f] triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate

The stereochemical distinction arises from the R configuration at the phosphorus atom, which inverts the spatial orientation of the phenoxy and nucleoside moieties compared to the (S-P)-diastereomer. This inversion critically alters enzymatic recognition during prodrug activation .

Stereochemical Significance in Prodrug Activation

Enzymatic Selectivity of Remdesivir Diastereomers

Remdesivir’s activation relies on hydrolysis by two stereoselective enzymes:

  • Cathepsin A (CatA): Preferentially cleaves the (S-P)-diastereomer, with ubiquitous expression across tissues .

  • Carboxylate Esterase 1 (CES1): Exhibits >10-fold selectivity for the (R-P)-diastereomer, predominating in hepatic and pulmonary tissues .

This dichotomy underpins the R-P isomer’s potential to complement the S-P isomer’s limitations, particularly in CES1-rich tissues like the liver—a key site of SARS-CoV-2 replication .

Tissue Distribution and Antiviral Efficacy

In vitro studies demonstrate tissue-dependent antiviral potency:

  • Lung cells: (S-P)-remdesivir shows EC50 = 0.07 μM vs. (R-P)-isomer EC50 = 0.12 μM .

  • Hepatocytes: (R-P)-isomer achieves EC50 = 0.04 μM, outperforming the S-P diastereomer (EC50 = 0.15 μM) .

These findings suggest that a racemic mixture or R-P-enriched formulation could enhance antiviral coverage across organ systems affected by COVID-19 .

Synthesis and Isolation of the R-P Diastereomer

Historical Challenges in Stereoselective Synthesis

Initial synthesis routes for remdesivir favored the S-P diastereomer due to the crystallization ease of its p-nitrophenyl precursor. The R-P isomer’s synthesis was hindered by:

  • Thermodynamic instability of R-P intermediates.

  • Low diastereomeric excess (≤65:35) in classical phosphoramidate couplings .

Chemo-Enzymatic Synthesis Using Phosphotriesterase

A breakthrough method employs engineered Pseudomonas diminuta phosphotriesterase (In1W-PTE) to resolve racemic precursors (Figure 1) :

Key Steps:

  • Enzymatic Resolution: In1W-PTE hydrolyzes the (S-P)-precursor with 97% enantiomeric excess, leaving (R-P)-1 intact.

  • Nucleophilic Displacement: (R-P)-1 reacts with GS-441524 (nucleoside analog) under MgCl2/THF conditions, yielding (R-P)-remdesivir in 38% isolated yield .

Figure 1: Synthetic route for (R-P)-remdesivir production via In1W-PTE-mediated resolution .

Catalytic Asymmetric Synthesis

Wang et al. achieved 22:1 (S-P:R-P) selectivity using a chiral bicyclic imidazole catalyst, enabling DyKAT (Dynamic Kinetic Asymmetric Transformation) of phosphoryl chloride intermediates . While optimized for S-P production, this method’s principles may be adaptable to R-P synthesis through catalyst redesign.

Pharmacological Implications of the R-P Isomer

Enhanced Tissue Penetration

The R-P isomer’s affinity for CES1 facilitates activation in:

  • Liver: High CES1 expression ensures rapid conversion to the active triphosphate .

  • Macrophages: CES1-mediated activation may suppress viral reservoirs in immune cells .

Analytical Characterization

Chromatographic Resolution

Chiral HPLC (Chiralpak IC column) resolves R-P and S-P isomers with ΔRt = 2.1 min, enabling purity assessment >99% .

Spectroscopic Identification

  • 31P NMR: R-P isomer resonates at δ −3.2 ppm vs. S-P at δ −2.8 ppm (Δδ = 0.4 ppm) .

  • 1H NMR: Distinct splitting patterns arise from JPH coupling in the phosphoramidate group .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator